Di-O-cysteinyl-glycinoyl Curcu

Description

Overview of Curcuminoids as Natural Product Scaffolds for Chemical Modification

Curcuminoids, a class of natural phenols isolated from the rhizome of Curcuma longa L. (turmeric), represent a significant scaffold in medicinal chemistry. The principal curcuminoid, curcumin (B1669340), along with its derivatives demethoxycurcumin (B1670235) and bisdemethoxycurcumin, has attracted considerable scientific interest due to a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The characteristic structure of curcumin, a diarylheptanoid, features two aromatic rings linked by a seven-carbon chain, which includes a β-diketone moiety. mdpi.comukaazpublications.com This unique chemical framework is amenable to various chemical modifications, making curcuminoids versatile platforms for developing novel therapeutic agents. ukaazpublications.comacs.orgfigshare.com The primary sites for modification on the curcumin scaffold are the phenolic hydroxyl groups, the central β-diketone moiety, and the active methylene (B1212753) group within it. mdpi.com These sites allow for the attachment of various functional groups and molecules to alter the parent compound's physicochemical and biological properties.

Rationale for Enhancing Curcumin's Biological Attributes through Derivatization

Despite its demonstrated therapeutic potential in preclinical studies, the clinical application of curcumin is severely hampered by several inherent limitations. mdpi.com These include poor water solubility, low chemical stability, particularly at physiological and alkaline pH, and consequently, low bioavailability following oral administration. mdpi.comukaazpublications.combenthamdirect.comjmb.or.kr Upon ingestion, curcumin undergoes rapid metabolism in the intestines and liver, forming metabolites such as curcumin glucuronide, curcumin sulfate, tetrahydrocurcumin, and hexahydrocurcumin. drugbank.com This rapid metabolism and elimination from the body limit its systemic availability and therapeutic efficacy. mdpi.com

To address these shortcomings, researchers have focused on the chemical derivatization of the curcumin scaffold. The primary goals of these modifications are to:

Improve water solubility: Enhancing solubility in aqueous environments is crucial for better absorption and distribution in the body. jmb.or.krnih.gov

Increase chemical stability: Modifications, especially to the β-diketone moiety, can prevent the degradation of curcumin under physiological conditions. ukaazpublications.combenthamdirect.com

Enhance bioavailability: By creating more stable and soluble derivatives, the amount of the active compound reaching systemic circulation can be significantly increased. mdpi.combenthamdirect.com

Improve target specificity and biological activity: Derivatization can lead to compounds with enhanced potency against specific biological targets, such as cancer cells or inflammatory enzymes. acs.orgnih.gov

Historical Development of Amino Acid Conjugates of Curcumin

The conjugation of amino acids to the curcumin molecule emerged as a promising strategy to overcome its inherent limitations. This approach is rooted in the understanding that such bioconjugates could function as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug. The covalent linkage of amino acids to curcumin, typically at the phenolic hydroxyl groups via an ester bond, was investigated to enhance water solubility and potentially improve cellular uptake through amino acid transporters. nih.govgoogle.com

Early research in the 2000s described the synthesis and characterization of curcumin-amino acid conjugates. For instance, di-O-glycinoyl curcumin was synthesized and evaluated for its antibacterial activities, demonstrating the feasibility and potential benefits of this approach. nih.govresearchgate.net Subsequent studies expanded on this concept, preparing a variety of curcumin-amino acid derivatives using amino acids such as glycine (B1666218), alanine, valine, and glutamic acid. nih.govnih.govmdpi.com Different synthetic methods were developed, often involving the protection of the amino group of the amino acid (e.g., as N-phthaloyl or N-Boc derivatives) before coupling it to curcumin, followed by a deprotection step. nih.govnih.govmdpi.com These studies consistently showed that the resulting conjugates exhibited improved water solubility and, in many cases, enhanced biological activities, such as antioxidant, antimutagenic, and antiproliferative effects, compared to the parent curcumin molecule. nih.govresearchgate.net

Position and Significance of Di-O-cysteinyl-glycinoyl Curcumin in Curcumin Bioconjugate Research

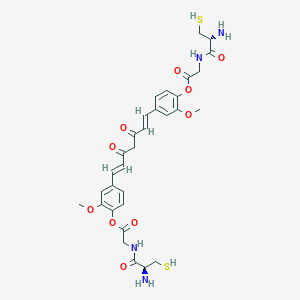

Di-O-cysteinyl-glycinoyl curcumin, also referred to as 4,4'-di-O-(cysteinyl-glycinoyl) curcumin, represents a more complex and targeted advancement in the field of curcumin bioconjugation. researchgate.netresearchgate.net This specific compound is not just a simple amino acid conjugate but a dipeptide conjugate, incorporating both glycine and cysteine residues. Its synthesis involves the esterification of curcumin's two phenolic hydroxyl groups with the dipeptide glycyl-cysteine. researchgate.net

The significance of this particular conjugate lies in its rational design. The inclusion of glycine is intended to improve water solubility, a common goal for curcumin derivatization. The addition of cysteine is particularly noteworthy. Cysteine contains a thiol (-SH) group, which is known to play a crucial role in antioxidant activities by scavenging free radicals. nih.gov Therefore, conjugating cysteine to curcumin was hypothesized to not only improve its physicochemical properties but also to potentially enhance its intrinsic antioxidant and anticancer activities. nih.govmdpi.com

Research has identified Di-O-cysteinyl-glycinoyl curcumin as a potent anti-tumor agent with anti-inflammatory and antioxidant properties. usbio.netusbio.net It is considered a bioconjugate that contains biodegradable ester and peptide bonds, allowing it to act as a prodrug that can be hydrolyzed at target sites to release the active components. researchgate.net The development of Di-O-cysteinyl-glycinoyl curcumin thus exemplifies a sophisticated strategy within curcumin research, moving beyond simple solubility enhancement to the design of multifunctional conjugates with potentially synergistic bioactivities. It stands as a key example of efforts to create highly effective, water-soluble prodrugs of curcumin for therapeutic applications. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C31H36N4O10S2 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]acetate |

InChI |

InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23+ |

InChI Key |

INJRLMWCICXIDY-ZEXWEROGSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC)OC(=O)CNC(=O)[C@H](N)CS |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Di O Cysteinyl Glycinoyl Curcumin

General Principles of Curcumin (B1669340) Functionalization via Ester Linkages

Curcumin possesses two phenolic hydroxyl groups that serve as primary sites for chemical modification. frontiersin.org Functionalization through the formation of ester linkages is a common strategy to create prodrugs or derivatives with altered physicochemical properties. frontiersin.orgmdpi.com This approach involves reacting the hydroxyl groups with carboxylic acids or their activated derivatives, resulting in the formation of an ester bond. frontiersin.org The introduction of ester groups can mask the free phenolic hydroxyls, which are often susceptible to rapid metabolism, thereby potentially increasing the compound's stability and bioavailability. mdpi.comnih.gov

The esterification can be designed to be reversible, allowing for the release of the parent curcumin molecule under specific physiological conditions, such as enzymatic cleavage by esterases or hydrolysis in an acidic environment. frontiersin.orgmdpi.com This controlled release mechanism is a key principle in designing curcumin prodrugs. frontiersin.org The choice of the molecule to be esterified to curcumin is crucial and can be tailored to achieve desired properties. For instance, conjugation with hydrophilic moieties like amino acids can enhance water solubility, a significant limitation of native curcumin. mdpi.comnih.gov

Specific Synthetic Routes for Di-O-cysteinyl-glycinoyl Curcumin Elucidation

The synthesis of Di-O-cysteinyl-glycinoyl Curcumin is a multi-step process that involves the strategic protection and deprotection of functional groups to ensure the desired connectivity.

Esterification of Phenolic Hydroxyl Groups with Amino Acid Derivatives

The formation of the ester bond between curcumin's phenolic hydroxyl groups and the glycinoyl moiety, which is subsequently linked to cysteine, requires the activation of the carboxylic acid group of a protected glycine (B1666218) derivative. A common method for this esterification is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.govnih.gov

In a typical procedure, the amino groups of both glycine and cysteine must be protected to prevent unwanted side reactions. mdpi.com Protecting groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are frequently employed for the amino group of glycine. mdpi.comnih.gov Similarly, the thiol group of cysteine requires protection, often with a trityl (Trt) or acetamidomethyl (Acm) group. bachem.com

An alternative approach involves the use of N-phthaloyl protected amino acid chlorides. mdpi.comresearchgate.net In this method, the N-phthaloyl protected glycine is converted to its acid chloride, which then reacts with curcumin in a solvent like pyridine (B92270) to form the diester. researchgate.net This is then followed by the coupling of protected cysteine.

Deprotection Strategies for Cysteine and Glycine Moieties

Following the successful esterification and peptide bond formation, the protecting groups on the glycine and cysteine residues must be removed to yield the final Di-O-cysteinyl-glycinoyl Curcumin. The choice of deprotection strategy depends on the protecting groups used.

For Boc-protected amino groups, treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a standard procedure. mdpi.comnih.govresearchgate.net This method is generally effective but needs to be performed under controlled conditions to avoid side reactions. mdpi.com

The deprotection of the phthaloyl group can be achieved by reacting the protected conjugate with a mixture of ammonia (B1221849) and pyridine. mdpi.comresearchgate.netresearchgate.net

Removal of the cysteine thiol protecting group is a critical step. For the trityl (Trt) group, TFA is also used, often simultaneously with Boc deprotection. bachem.com The Acm group is stable to TFA and requires a separate step for removal, typically involving treatment with mercuric acetate. bachem.com Careful execution of these deprotection steps is essential to obtain the desired product in a pure form. mdpi.com

Advanced Purification Techniques for Di-O-cysteinyl-glycinoyl Curcumin

The purification of Di-O-cysteinyl-glycinoyl Curcumin from the reaction mixture, which may contain unreacted starting materials, mono-substituted products, and other by-products, is crucial for its characterization and further use.

Column chromatography is a fundamental and widely used technique for the purification of curcumin derivatives. nih.govnih.govaip.org Silica gel is commonly used as the stationary phase, with a gradient of solvents such as dichloromethane and methanol (B129727) as the mobile phase. researchgate.netnih.gov The polarity of the solvent mixture is gradually increased to elute compounds with different polarities.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, offers higher resolution and is often used for the final purification step to obtain highly pure compounds. nih.gov Reversed-phase columns are typically employed, with mobile phases consisting of mixtures of water, acetonitrile, and/or methanol, often with a small amount of acid like TFA to improve peak shape. nih.govnih.gov

Crystallization can also be an effective purification method, especially for obtaining a highly pure solid product. mdpi.com This involves dissolving the crude product in a suitable solvent or solvent mixture and allowing the desired compound to crystallize out, leaving impurities in the mother liquor. mdpi.com

Comprehensive Structural Elucidation Methods for Di-O-cysteinyl-glycinoyl Curcumin

The definitive confirmation of the structure of Di-O-cysteinyl-glycinoyl Curcumin requires the use of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

¹H NMR (Proton NMR) spectroscopy is invaluable for determining the structure of the synthesized conjugate. The proton spectrum provides information about the number of different types of protons and their chemical environments. For Di-O-cysteinyl-glycinoyl Curcumin, specific signals can be assigned to the protons of the curcumin backbone, the glycine methylene (B1212753) groups, and the cysteine alpha and beta protons. researchgate.netnih.govresearchgate.net For instance, the appearance of signals corresponding to the methylene protons of glycine and the methine and methylene protons of cysteine, coupled with the characteristic signals of the curcumin scaffold, confirms the formation of the conjugate. researchgate.net The integration of the signals helps to determine the ratio of the different moieties.

¹³C NMR (Carbon-13 NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms, particularly the carbonyl carbons of the ester and amide bonds, provide direct evidence of the successful conjugation. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, confirming the precise location of the ester and peptide linkages.

Below is a table summarizing typical ¹H NMR spectral data for a related curcumin conjugate, 4,4'-di-O-(cysteinyl-glycinoyl) curcumin.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.56 | d | 2H | C₁-H and C₇-H (vinylic) |

| 6.81-7.03 | m | 6H | Ar-H (aromatic) |

| 6.58 | d | 2H | C₂-H and C₆-H (vinylic) |

| 5.3 | s | 4H | -CH₂CHO (glycinoyl methylene) |

| 4.05 | s | 1H | C₄-H (methine) |

| 3.8-4.0 | m | 2H | -CHNH₂ (cysteinyl α-proton) |

| 3.73 | s | 6H | -OCH₃ (methoxy) |

| 2.5 | s | 4H | -S-CH₂ (cysteinyl β-proton) |

Table based on data for a similar compound, 4,4'-di-O-(cysteinyl-glycinoyl) curcumin, as specific data for the named compound is limited. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elucidate the structure of Di-O-cysteinyl-glycinoyl Curcumin. High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Electrospray Ionization-Mass Spectrometry (ESI/MS), are employed to obtain precise mass measurements. researchgate.net

The chemical formula for Di-O-cysteinyl-glycinoyl Curcumin is C₃₁H₃₆N₄O₁₀S₂. pharmaffiliates.compharmaffiliates.com This corresponds to a theoretical molecular weight of approximately 688.77 g/mol . pharmaffiliates.compharmaffiliates.com High-resolution mass spectrometry would be expected to detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to this mass.

In addition to molecular weight confirmation, MS/MS fragmentation analysis provides valuable information about the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For Di-O-cysteinyl-glycinoyl Curcumin, fragmentation would likely occur at the labile ester and amide linkages, as well as across the central heptadienone chain of the curcumin backbone.

Table 1: Predicted Mass Spectrometry Data for Di-O-cysteinyl-glycinoyl Curcumin (Note: This table is based on theoretical calculations and expected fragmentation pathways, as specific experimental data is not widely published.)

| m/z (Da) | Proposed Ion/Fragment | Chemical Formula of Fragment |

| 689.19 | [M+H]⁺ (Parent Ion) | C₃₁H₃₇N₄O₁₀S₂⁺ |

| 586.14 | [M+H - C₃H₅NO₂S]⁺ | C₂₈H₃₂N₃O₈S⁺ |

| 483.09 | [M+H - 2(C₃H₅NO₂S)]⁺ | C₂₅H₂₇N₂O₆⁺ |

| 369.13 | [Curcumin+H]⁺ | C₂₁H₂₁O₆⁺ |

| 177.05 | Feruloyl fragment | C₁₀H₉O₃⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. For Di-O-cysteinyl-glycinoyl Curcumin, the IR spectrum would be expected to display characteristic absorption bands corresponding to the various components of its structure: the curcumin core, the glycine linkers, and the cysteine moieties.

Key expected absorptions include those for the thiol (S-H), amine (N-H), ester (C=O), amide (C=O), and aromatic (C=C) functional groups. The presence and position of these bands help to confirm that the synthesis and conjugation have been successful.

Table 2: Predicted Infrared (IR) Spectroscopy Data for Di-O-cysteinyl-glycinoyl Curcumin (Note: This table presents expected wavenumber ranges for the key functional groups. Specific peak values would be determined from an experimental spectrum.)

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H (Amine/Amide) | Stretching |

| 2550 - 2600 | S-H (Thiol) | Stretching |

| 1735 - 1750 | C=O (Ester) | Stretching |

| 1630 - 1680 | C=O (Amide I) | Stretching |

| 1600 - 1650 | C=C (Heptadienone chain) | Stretching |

| 1500 - 1580 | C=C (Aromatic) | Stretching |

| 1200 - 1300 | C-O (Ester/Ether) | Stretching |

Chromatographic Techniques (e.g., UFLC) for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of synthesized compounds. Ultra-Fast Liquid Chromatography (UFLC), a high-throughput version of High-Performance Liquid Chromatography (HPLC), is particularly well-suited for this purpose. researchgate.net It allows for rapid separation of the target compound from any unreacted starting materials, by-products, or other impurities.

In a typical UFLC analysis of Di-O-cysteinyl-glycinoyl Curcumin, the sample is injected into a column (commonly a reversed-phase C18 column) and eluted with a mobile phase gradient. A detector, such as a UV-Vis detector, monitors the eluent, and the target compound appears as a distinct peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample. For reference standards, purity levels are often expected to be high, with some suppliers reporting purity of ≥98% by HPLC. naturestandard.com

Table 3: Typical Parameters for UFLC Purity Assessment of Curcumin Derivatives (Note: These are representative conditions; the exact parameters would be optimized for the specific analysis.)

| Parameter | Description |

| System | Ultra-Fast Liquid Chromatography (UFLC) |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~420-430 nm (for curcuminoid structure) |

| Injection Volume | 1 - 5 µL |

Physicochemical Properties Impacting Research Applications of Di O Cysteinyl Glycinoyl Curcumin

Solubility Enhancement and its Implications for In Vitro and In Vivo Study Design

The poor aqueous solubility of curcumin (B1669340) is a major hurdle for its application in biological research, which is predominantly conducted in aqueous environments. The conjugation with hydrophilic molecules like glycine (B1666218) and cysteine to form Di-O-cysteinyl-glycinoyl curcumin addresses this challenge directly.

Improved Water Solubility for Aqueous Biological System Investigations

The addition of amino acid moieties, specifically glycine and cysteine, to the curcumin structure significantly increases its hydrophilicity. Several studies have demonstrated that conjugating curcumin with amino acids renders the molecule water-soluble. For instance, various amino acid conjugates of curcumin have been shown to be soluble in water at concentrations ranging from 1 to 10 mg/ml. researchgate.net This enhanced solubility is crucial for designing experiments in aqueous biological systems, as it allows for the preparation of stock solutions and dilutions in buffers and culture media without the use of organic solvents that can have confounding effects on biological assays. The improved water solubility of curcumin-amino acid conjugates, such as those containing glycine and cysteine, is a well-documented advantage over the parent compound. researchgate.netresearchgate.netmdpi.com

Influence on Compound Dispersibility and Cellular Uptake Mechanisms

Improved water solubility directly translates to better dispersibility of the compound in aqueous media, preventing the aggregation and precipitation that is commonly observed with unmodified curcumin. This uniform dispersion is essential for consistent and reproducible results in in vitro assays.

Furthermore, the conjugation of amino acids can influence the mechanism of cellular uptake. The presence of glycine and cysteine residues can facilitate transport across cell membranes through amino acid transporters. This targeted uptake mechanism can lead to increased intracellular concentrations of the compound compared to the passive diffusion of native curcumin. researchgate.netresearchgate.net Studies on various curcumin-amino acid conjugates have consistently reported enhanced cellular uptake, which is a critical factor for the compound's biological activity. researchgate.netmdpi.comresearchgate.netresearchgate.net The improved bioavailability and slower metabolism of these diester derivatives are thought to be a result of this increased cellular uptake. researchgate.net

| Property | Unmodified Curcumin | Di-O-cysteinyl-glycinoyl Curcumin (projected) | Implication for Research |

| Water Solubility | Very low (practically insoluble) | Significantly Increased (soluble in aqueous buffers) | Enables studies in aqueous biological systems without organic solvents. |

| Dispersibility | Poor, prone to aggregation | High, forms stable solutions | Ensures homogenous concentration and reproducible results in assays. |

| Cellular Uptake | Passive diffusion, limited | Potentially enhanced via amino acid transporters | Leads to higher intracellular concentrations and greater biological effect. |

Stability Considerations in Biological Research Media

The stability of a compound in biological research media is paramount for the reliability of experimental outcomes. Curcumin is known to be unstable, particularly at neutral and alkaline pH, which are typical conditions for cell culture media. It can undergo rapid degradation, limiting its effective concentration over the course of an experiment. nih.gov

Conjugating curcumin with amino acids at the phenolic hydroxyl groups, as in Di-O-cysteinyl-glycinoyl curcumin, can protect the molecule from degradation. This modification can shield the vulnerable parts of the curcumin structure from hydrolysis and enzymatic degradation in biological media. While specific stability data for Di-O-cysteinyl-glycinoyl curcumin is not extensively detailed in publicly available literature, studies on similar curcumin diesters suggest that such modifications lead to slower metabolism and increased stability. researchgate.net The enhanced stability ensures that the compound remains intact and active for the duration of the experiment, providing more accurate and reliable data.

| Compound | Medium | Stability Observation | Reference |

| Curcumin | 0.1 M phosphate (B84403) buffer (pH 7.2) | ~90% decomposed within 30 minutes | nih.gov |

| Curcumin | Cell culture medium with 10% fetal calf serum | <20% decomposed within 1 hour; ~50% remained after 8 hours | nih.gov |

| Curcumin Diesters | Biological Media (general) | Slower metabolism and increased stability compared to curcumin | researchgate.net |

Investigation of Biological Activities and Mechanistic Pathways of Di O Cysteinyl Glycinoyl Curcumin

Antioxidant and Redox Regulatory Potentials

The conjugation of amino acids to the parent curcumin (B1669340) molecule is a strategy employed to enhance its inherent biological activities. The derivative, Di-O-cysteinyl-glycinoyl Curcumin, incorporates cysteine and glycine (B1666218), amino acids that can significantly influence the compound's antioxidant and redox-modulating capabilities.

The parent compound, curcumin, is recognized for its capacity to directly scavenge various reactive oxygen species (ROS). mdpi.com Studies using electron paramagnetic resonance have shown that curcumin can directly interact with and quench superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH). nih.gov The generation of intracellular ROS has been observed in cell lines treated with curcumin, a mechanism that can be linked to its cytotoxic effects in tumor cells but also highlights its interaction with cellular redox systems. nih.gov The addition of N-acetyl-L-cysteine (NAC) and glutathione (B108866) can reduce both the ROS generation and cytotoxicity induced by curcumin, suggesting a direct link between these phenomena. nih.gov

Derivatives of curcumin are often synthesized to augment these properties. acs.org Bioconjugates of curcumin containing amino acids such as cysteine have demonstrated potent antioxidant activities. researchgate.net The presence of the thiol group in the cysteine moiety of Di-O-cysteinyl-glycinoyl Curcumin is anticipated to contribute significantly to its ROS scavenging potential, as thiol-containing compounds are effective radical scavengers.

Beyond direct radical scavenging, curcumin and its derivatives can influence the endogenous antioxidant machinery. Curcumin has been shown to induce the biosynthesis of glutathione (GSH), a critical intracellular antioxidant, in alveolar epithelial cells. nih.gov This is accompanied by an increased expression of glutamylcysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov In some cellular contexts, the depletion of GSH with buthionine sulfoximine (B86345) has been found to sensitize tumor cells to curcumin, indicating a complex interplay between curcumin's activity and cellular GSH levels. researchgate.net

Curcumin-amino acid conjugates have been specifically investigated for their effects on GSH. For instance, curcumin-glutamic acid diesters were reported to provide improved protection against oxidative stress mediated by glutathione depletion in neuronal cells. researchgate.net This suggests that conjugates like Di-O-cysteinyl-glycinoyl Curcumin may similarly modulate or support the glutathione system, potentially enhancing cellular resilience against oxidative insults. The cysteine component of the conjugate could serve as a precursor for GSH synthesis, further bolstering this endogenous defense system.

A primary motivation for creating curcumin conjugates is to improve upon the therapeutic properties of the parent molecule, including its antioxidant activity. researchgate.netresearchgate.net Several studies have reported that curcumin derivatives with amino acids exhibit superior antioxidant and antimutagenic efficacy compared to native curcumin. researchgate.net

Specifically, conjugates with alkyl-substituted amino acids, including alanine, valine, serine, and notably cysteine, were found to have smaller IC50 values in antioxidant assays, indicating greater potency than curcumin itself. researchgate.net This enhanced activity is partly attributed to the improved water solubility of these amino acid derivatives. researchgate.net The increased antioxidant capacity of cysteine-containing curcumin conjugates is a significant finding, suggesting that Di-O-cysteinyl-glycinoyl Curcumin is likely a more potent antioxidant than its parent compound. researchgate.net

| Compound | Observed Antioxidant Effect | Reference |

|---|---|---|

| Curcumin | Baseline antioxidant activity; scavenges ROS and RNS. | mdpi.com |

| Curcumin-Cysteine Conjugates | Exhibited maximum antioxidant activities among tested amino acid conjugates; lower IC50 values than curcumin. | researchgate.net |

| Curcumin-Alanine/Valine/Serine Conjugates | Showed better antioxidant activity than curcumin. | researchgate.net |

| Di-O-glycinoyl Curcumin | Demonstrated redox regulatory activities. | acs.org |

Antimicrobial Properties (In Vitro Studies)

Curcumin possesses broad-spectrum antimicrobial activity, which has prompted the development of derivatives to enhance this efficacy and overcome challenges like low solubility. nih.govmdpi.com

Curcumin itself has demonstrated activity against a range of bacteria. nih.gov Bioconjugates have been synthesized to amplify this effect, often yielding compounds with significantly improved potency. researchgate.net Studies have shown that specific curcumin conjugates exhibit powerful antibacterial properties in vitro. For example, Di-O-glycinoyl curcumin was effective against multiresistant microorganisms. researchgate.net In a comparative study, 4,4'-di-O-(glycinoyl-di-N-piperoyl)-curcumin and 4,4'-di-O-acetyl-curcumin were found to be more effective at the same concentration than Cefepime, a commercially available antibiotic. researchgate.net The enhanced activity of these conjugates is often credited to improved cellular uptake and accumulation within bacterial cells. researchgate.netresearchgate.net

The antifungal potential of curcumin has been documented against various fungal pathogens, including multiple species of Candida and plant-pathogenic Colletotrichum species. nih.govjmb.or.kr As with its antibacterial properties, curcumin's antifungal activity can be substantially increased through chemical modification. Certain curcumin conjugates have shown antifungal efficacy comparable to established antifungal drugs. Notably, 4,4'-di-O-(glycinoyl-di-N-piperoyl)-curcumin and 4,4'-di-O-piperoyl curcumin displayed in vitro antifungal activity that was almost comparable to fluconazole, a widely used antifungal medication. researchgate.net This suggests that targeted synthesis of bioconjugates is a viable strategy for developing potent new antifungal agents based on the curcumin scaffold.

| Compound | Activity Type | Observed Effect / Comparison | Reference |

|---|---|---|---|

| Di-O-glycinoyl Curcumin | Antibacterial | Effective against multiresistant microorganisms. | researchgate.net |

| 4,4'-di-O-(glycinoyl-di-N-piperoyl)-curcumin | Antibacterial | More effective than the antibiotic Cefepime at the same concentration. | researchgate.net |

| 4,4'-di-O-acetyl-curcumin | Antibacterial | More effective than the antibiotic Cefepime at the same concentration. | researchgate.net |

| 4,4'-di-O-(glycinoyl-di-N-piperoyl)-curcumin | Antifungal | Activity in vitro was almost comparable with fluconazole. | researchgate.net |

| 4,4'-di-O-piperoyl curcumin | Antifungal | Activity in vitro was almost comparable with fluconazole. | researchgate.net |

Underlying Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial properties of curcumin and its derivatives, including Di-O-cysteinyl-glycinoyl Curcumin, are attributed to several mechanisms at the cellular level. A primary mode of action is the disruption of the bacterial cell membrane. mdpi.complos.org The lipophilic nature of curcumin allows it to intercalate into the bacterial membrane, leading to increased permeability and loss of integrity, which ultimately results in cell death. mdpi.com This membrane-damaging effect has been observed in both Gram-positive and Gram-negative bacteria. plos.org

In addition to direct membrane damage, curcumin and its conjugates can inhibit bacterial proliferation by interfering with essential cellular processes. For instance, studies have shown that curcumin can block the assembly of the FtsZ protein into the Z-ring, a critical step in bacterial cell division. plos.org Furthermore, these compounds can modulate the expression of genes involved in bacterial virulence and biofilm formation, thereby reducing the pathogenicity of various microbes. mdpi.com The enhanced antimicrobial activity of some curcumin conjugates is thought to be due to improved cellular uptake and increased intracellular concentrations. researchgate.netresearchgate.net

Anti-proliferative and Apoptotic Efficacy in Cancer Cell Lines (In Vitro)

Di-O-cysteinyl-glycinoyl Curcumin and related curcuminoids have demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines in vitro. nih.govplos.org

Induction of Programmed Cell Death in Various Neoplastic Cell Models

Curcumin and its derivatives are potent inducers of apoptosis, or programmed cell death, in a wide array of cancer cells. nih.govplos.orgmdpi.com This has been observed in breast cancer cell lines (MCF-7 and MDA-MB-231), colon cancer cells (HCT-116 and HT-29), esophageal cancer cells, and glioblastoma cells, among others. plos.orgnih.govplos.orgmdpi.com The induction of apoptosis is a key mechanism behind the anticancer effects of these compounds. brieflands.comresearchgate.net Studies have shown that treatment with curcumin conjugates leads to characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.gov

The pro-apoptotic effects of curcumin are evident across different cancer types, including melanoma and colorectal cancer, where it modulates various target molecules to trigger the apoptotic process. mdpi.com For instance, in human colon cancer cells, curcumin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS). mdpi.com

Modulation of Key Apoptotic Signaling Cascades (e.g., Caspases, Bcl-2 Family Proteins)

The apoptotic activity of Di-O-cysteinyl-glycinoyl Curcumin and its parent compound, curcumin, is mediated through the modulation of key signaling pathways. A central aspect of this is the regulation of the Bcl-2 family of proteins, which are critical controllers of the mitochondrial pathway of apoptosis. mdpi.com Curcumin treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the levels of pro-apoptotic proteins such as Bax and Bad. plos.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govnih.gov

The release of cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. nih.gov Specifically, curcumin has been shown to activate caspase-3 and caspase-9. plos.orgmdpi.com The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comnih.gov This mitochondria-dependent pathway is a primary mechanism by which curcumin conjugates induce apoptosis in cancer cells. nih.gov

Effects on Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, Di-O-cysteinyl-glycinoyl Curcumin and related compounds inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov This effect has been observed in various cancer cell lines, where curcumin treatment causes cells to accumulate in specific phases of the cell cycle, thereby preventing their division. oncotarget.com

Curcumin has been shown to induce G2/M phase arrest in several cancer types, including head and neck squamous cell carcinoma, ovarian cancer, and glioblastoma. oncotarget.comnih.govmdpi.com In some instances, such as in colon cancer cells, it has been found to cause G1 phase arrest. mdpi.commdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For example, curcumin can downregulate the expression of cyclins, such as cyclin B and cyclin D1, and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. plos.orgbrieflands.comnih.gov Conversely, it can upregulate the expression of cell cycle inhibitors like p21 and p53. oncotarget.commdpi.comresearchgate.net

Table 1: Effect of Curcumin on Cell Cycle and Proliferation in Different Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Modulated Proteins | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | G1 arrest | CDK2, E2F4, Cyclin A, p21, p27 | mdpi.com |

| HCT-116, HT-29 | Colon Cancer | G2/M arrest | p53 | mdpi.com |

| U87 | Glioblastoma | G2/M arrest | Cyclin D1, p21, FoxO1 | mdpi.com |

| HEp-2, SCC-15, FaDu | Head and Neck Squamous Cell Carcinoma | G2/M arrest | ATM, Chk2, p53 | oncotarget.com |

| Cisplatin-resistant Ovarian Cancer Cells | Ovarian Cancer | G2/M arrest | p53, Akt, p38 MAPK | nih.gov |

| SiHa | Cervical Cancer | G2/M arrest | - | jcancer.org |

| Breast Tumor Cell Lines | Breast Cancer | G2/S arrest | - | nih.gov |

Interaction with Specific Cellular Signaling Pathways and Molecular Targets

The diverse biological activities of Di-O-cysteinyl-glycinoyl Curcumin are a result of its ability to interact with and modulate multiple cellular signaling pathways and molecular targets.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

A critical pathway influenced by curcumin is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and cytoprotective genes. semanticscholar.orgsemanticscholar.org

Curcumin has been identified as a potent activator of the Nrf2 pathway. nih.gov It can stimulate this pathway through several mechanisms, including the inhibition of Keap1, the primary negative regulator of Nrf2. nih.govmdpi.com By interacting with Keap1, curcumin allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. semanticscholar.org This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). semanticscholar.org The activation of the Nrf2 pathway by curcumin contributes to its antioxidant and anti-inflammatory properties, which are integral to its therapeutic effects in various diseases, including cancer. nih.govsemanticscholar.org

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

Di-O-cysteinyl-glycinoyl curcumin is a metabolite of curcumin, a natural phenolic compound known for its anti-inflammatory and anti-tumor properties. usbio.net The parent compound, curcumin, is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response to infection and cellular responses to stimuli such as stress. mdpi.com

Curcumin has been shown to suppress the activation of NF-κB. koreascience.kr The mechanism of inhibition often involves preventing the activation of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitor of NF-κB (IκB). usbio.netmdpi.com This inhibition of IKK prevents the subsequent degradation of IκB, which in turn keeps NF-κB sequestered in the cytoplasm in its inactive state, preventing it from translocating to the nucleus and activating pro-inflammatory genes. mdpi.com Studies on curcumin conjugates, such as Di-O-glycinoyl curcumin, indicate they are also being investigated for their biological activities, including the induction of apoptosis, a process in which NF-κB signaling is a key regulator. koreascience.kr

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

The parent compound, curcumin, has been demonstrated to influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govfrontiersin.org The MAPK family, which includes key kinases like p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is involved in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.org

Research has shown that curcumin can inhibit the p38 MAPK signaling pathway, which is associated with the expression of inflammation-associated enzymes. researchgate.net In various cell models, curcumin has been found to repress the expression of inflammatory mediators by hindering the MAPK pathway. nih.gov For instance, in colorectal cancer cells, curcumin was reported to downregulate the phosphorylation levels of p38. frontiersin.org While detailed studies on Di-O-cysteinyl-glycinoyl curcumin's specific impact on this pathway are emerging, the known activity of its parent compound provides a foundation for investigating the potential modulatory effects of its derivatives.

Modulation of PI3K/AKT/mTOR Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently implicated in cancer. frontiersin.orgmdpi.complos.org The parent molecule, curcumin, has been extensively studied for its ability to modulate this axis. umich.edunih.govumich.edu

Studies have shown that curcumin can downregulate the PI3K/AKT/mTOR pathway by modifying the expression of key genes and proteins within this cascade. umich.edunih.gov In various cancer cell lines, treatment with curcumin has led to a reduction in the levels of PI3K, AKT, and mTOR, as well as their phosphorylated (active) forms. mdpi.comumich.edu This inhibition disrupts the signaling that promotes cell survival and proliferation, often leading to cell cycle arrest and the induction of cell death. mdpi.comumich.edu The investigation into curcumin metabolites like Di-O-cysteinyl-glycinoyl curcumin aims to determine if they retain or enhance these modulatory capabilities.

Effects on p53-Mediated Responses

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by initiating cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. dovepress.comnih.gov Curcumin has been shown to exert effects on p53-mediated cellular responses. dovepress.complos.org

Research indicates that curcumin can induce the expression of the p53 gene and restore the function of the p53 protein in cancer cells. dovepress.com It can induce p53 phosphorylation, leading to its accumulation and enhanced DNA-binding activity. dovepress.com This activation of p53 can, in turn, upregulate the expression of its downstream targets, such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21, leading to apoptosis and cell cycle arrest. dovepress.comnih.govresearchgate.net The ability of curcumin to modulate p53 makes its derivatives, including Di-O-cysteinyl-glycinoyl curcumin, subjects of interest for their potential in similar biological activities. researchgate.net

Enzyme Inhibition and Modulation Studies

Impact on Tyrosinase Enzyme Activity

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin. mdpi.comherbmedpharmacol.com The inhibition of this enzyme is a major focus for developing agents that can address hyperpigmentation. researchgate.net Curcumin and its synthetic derivatives have been recognized as tyrosinase inhibitors. mdpi.comnih.gov

While curcumin itself shows moderate inhibitory activity against tyrosinase, its derivatives are being actively explored for enhanced effects. herbmedpharmacol.com Studies on other phenolic compounds have shown that conjugation with amino acids can lead to higher tyrosinase inhibitory activities compared to the parent compounds. researchgate.net This suggests that curcumin conjugates, such as Di-O-cysteinyl-glycinoyl curcumin, which contains amino acid moieties, could possess improved enzyme inhibition profiles, a hypothesis that drives ongoing research into such modified structures. researchgate.net

Effects on Lipoxygenase and Cyclooxygenase Enzymes

Lipoxygenase (LOX) and cyclooxygenase (COX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes and prostaglandins, respectively. usbio.netjmchemsci.com The parent compound, curcumin, is a known inhibitor of both lipoxygenase and cyclooxygenase. usbio.netsigmaaldrich.comabcam.comsigmaaldrich.com This dual inhibition is a significant contributor to its well-documented anti-inflammatory properties. jmchemsci.com

Research has established the inhibitory concentrations (IC₅₀) of curcumin against these enzymes, highlighting its potency. The investigation of curcumin metabolites like Di-O-cysteinyl-glycinoyl curcumin is based on determining whether these derivatives maintain or enhance the enzymatic inhibitory activity of the parent molecule. usbio.net

Table 1: Inhibitory Activity of Curcumin on Pro-inflammatory Enzymes

| Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | 8 µM | sigmaaldrich.comabcam.com |

| Cyclooxygenase (COX) | 52 µM | sigmaaldrich.comabcam.com |

Other Enzyme Interactions Relevant to Biological Processes

Di-O-cysteinyl-glycinoyl curcumin is a metabolite of curcumin, the principal curcuminoid found in the spice turmeric. usbio.net While direct and extensive research on the specific enzyme interactions of Di-O-cysteinyl-glycinoyl curcumin is limited, the enzymatic activities of its parent compound, curcumin, and closely related derivatives have been studied. This provides a foundational understanding of the potential biological and mechanistic pathways that may be influenced by this particular metabolite. The conjugation of curcumin with amino acids like glycine and cysteine is a strategy explored to potentially enhance its solubility and bioavailability, which may, in turn, influence its interaction with various enzymes. researchgate.net

The biological activities of curcumin are multifaceted, stemming from its ability to interact with a wide array of molecular targets, including numerous enzymes. frontiersin.orgresearchgate.net These interactions are central to its observed anti-inflammatory, antioxidant, and anti-proliferative properties. It is plausible that its metabolites, such as Di-O-cysteinyl-glycinoyl curcumin, may exhibit similar, albeit modified, activities.

Enzyme Interactions of the Parent Compound, Curcumin

Research has identified several key enzymes that are modulated by curcumin. These interactions are critical to its biological effects.

One of the well-documented effects of curcumin is its anti-inflammatory activity, which is mediated through the inhibition of enzymes involved in the inflammatory cascade. oregonstate.edu Curcumin has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the metabolic pathways of arachidonic acid that lead to the production of pro-inflammatory eicosanoids. usbio.netoregonstate.edu Furthermore, it has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule implicated in inflammatory processes. usbio.net

In the realm of cellular signaling and proliferation, curcumin has demonstrated inhibitory effects on several protein kinases. It is known to inhibit protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. usbio.net Additionally, curcumin acts as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and IκB kinase. usbio.net The inhibition of these kinases is a key mechanism underlying curcumin's potential anti-tumor properties.

Curcumin also interacts with enzymes involved in drug metabolism, most notably the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Studies have shown that curcumin and other curcuminoids can inhibit the activity of several CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, in a dose-dependent manner. nih.govbiorxiv.org This has implications for potential interactions with various drugs and xenobiotics. For instance, curcumin has been observed to inhibit the CYP2A6 enzyme-mediated bioactivation of aflatoxin B1. frontiersin.org It also shows inhibitory effects on enzymes in the steroidogenic pathway, such as CYP17A1, CYP21A2, and CYP19A1. biorxiv.orgmdpi.com

The table below summarizes some of the key enzyme interactions of curcumin.

| Enzyme/Enzyme Family | Biological Process | Effect of Curcumin |

| Cyclooxygenase (COX) | Inflammation, Pain | Inhibition usbio.netoregonstate.edu |

| Lipoxygenase (LOX) | Inflammation | Inhibition usbio.netoregonstate.edu |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation, Oxidative Stress | Inhibition usbio.net |

| Protein Kinase C (PKC) | Cellular Signaling, Proliferation | Inhibition usbio.net |

| EGFR Tyrosine Kinase | Cellular Growth, Proliferation | Inhibition usbio.net |

| IκB Kinase | Inflammatory Signaling (NF-κB pathway) | Inhibition usbio.net |

| Cytochrome P450 (CYP) Enzymes | Drug Metabolism, Steroidogenesis | Inhibition nih.govnih.govbiorxiv.org |

Enzyme Interactions of Curcumin Conjugates

Research into curcumin conjugates, which are structurally more similar to Di-O-cysteinyl-glycinoyl curcumin, provides more direct insight into potential enzyme interactions. A notable study on di-O-glycinoyl curcumin , a conjugate of curcumin with glycine, investigated its interaction with thioredoxin reductase (TrxR). researchgate.net

Thioredoxin reductase is a crucial enzyme in maintaining the redox balance within cells and protecting against oxidative stress. researchgate.netnih.gov It is overexpressed in many tumor cells, making it a target for cancer therapy. researchgate.net The study found that di-O-glycinoyl curcumin inhibits thioredoxin reductase, which is a significant finding as it points to a specific molecular target for this type of curcumin derivative. researchgate.net The inhibition of TrxR by curcumin and its analogs can shift the cellular environment from antioxidant to pro-oxidant, which can be a mechanism for its anticancer activity. nih.gov

| Compound | Enzyme | Biological Process | Effect |

| Di-O-glycinoyl Curcumin | Thioredoxin Reductase (TrxR) | Redox Homeostasis, Oxidative Stress Defense | Inhibition researchgate.net |

While this finding is for a glycinoyl conjugate and not the specific cysteinyl-glycinoyl derivative, it provides a strong indication that amino acid conjugates of curcumin can interact with and modulate the activity of key enzymes like TrxR. The presence of the cysteine and glycine moieties in Di-O-cysteinyl-glycinoyl curcumin could potentially influence its binding affinity and inhibitory potency towards TrxR and other enzymes. However, further direct experimental studies are necessary to fully elucidate the specific enzyme interaction profile of Di-O-cysteinyl-glycinoyl curcumin.

Structure Activity Relationship Sar Studies of Di O Cysteinyl Glycinoyl Curcumin

Contributions of Cysteine and Glycine (B1666218) Moieties to Enhanced Biological Potency

The covalent attachment of cysteine and glycine residues to the curcumin (B1669340) backbone is a deliberate modification aimed at improving its drug-like properties. The individual contributions of these amino acids are thought to be synergistic in enhancing biological potency.

The cysteine moiety introduces a reactive thiol (-SH) group, which is a key feature for potential biological interactions. This thiol group can engage in various biochemical reactions, including the formation of disulfide bonds with cysteine residues in proteins, a mechanism that could underlie its therapeutic effects. Furthermore, the polar nature of the amino acid can increase the water solubility of the curcumin conjugate, which is a significant factor in improving its bioavailability.

The glycine moiety serves as a simple and flexible linker. This flexibility can allow the curcumin conjugate to adopt different conformations, potentially facilitating a better fit within the active sites of target enzymes or receptors. The improved solubility and potential for enhanced cellular uptake through amino acid transporters are considered significant advantages conferred by these bioconjugates. ijcrr.com

Influence of Stereochemistry on Activity Profiles (if applicable)

The stereochemical configuration of a molecule can have a profound impact on its biological activity. In the case of Di-O-cysteinyl-glycinoyl Curcumin, the cysteine component possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: L-cysteine and D-cysteine. In nature, the L-form of amino acids is the most common.

While specific studies detailing the influence of stereochemistry on the activity of Di-O-cysteinyl-glycinoyl Curcumin are not extensively documented, it is a critical consideration in drug design. The three-dimensional arrangement of the cysteine moiety can dictate how the molecule interacts with its biological targets, which are often chiral themselves. It is plausible that the L- and D-isomers of this curcumin conjugate would exhibit different pharmacological profiles, including variations in binding affinity, efficacy, and metabolism. A systematic investigation into the stereochemical aspects is necessary to fully elucidate the SAR of this compound.

Comparative SAR Analysis with Other Curcumin-Amino Acid Bioconjugates

To better understand the unique properties of Di-O-cysteinyl-glycinoyl Curcumin, it is beneficial to compare it with other curcumin-amino acid bioconjugates. ijcrr.com The choice of amino acid for conjugation significantly influences the resulting biological activity.

For instance, computational QSAR (Quantitative Structure-Activity Relationship) studies on various curcumin-amino acid bioconjugates have been conducted to identify key structural features responsible for their anticancer activity. ijcrr.com These studies have revealed that factors such as the chain length and hydrophobicity of the amino acid substituent on the hydroxyl group of curcumin can impact their inhibitory potential. ijcrr.com A comparative analysis suggests that the unique thiol group of the cysteine residue in Di-O-cysteinyl-glycinoyl Curcumin may confer a distinct mechanism of action compared to conjugates with amino acids like glycine, valine, or glutamic acid. ijcrr.com

| Compound Name | Amino Acid Moiety | Key Structural Feature | Reported Biological Focus |

| Di-O-cysteinyl-glycinoyl Curcumin | Cysteine, Glycine | Thiol (-SH) group | Potential for enhanced antioxidant and anticancer activity |

| Curcumin-Glutamoyl Derivative | Glutamic Acid | Acidic side chain | Antiproliferative potential ijcrr.com |

| Generic Curcumin-Amino Acid Conjugates | Various | Increased solubility and potential for carrier-mediated uptake | Chemotherapeutic/Anticancer activity ijcrr.com |

This table provides a comparative overview based on available research on curcumin-amino acid bioconjugates.

Elucidating Key Structural Features for Desired Biological Outcomes

The SAR studies of Di-O-cysteinyl-glycinoyl Curcumin and related bioconjugates point to several key structural features that are critical for their biological activity.

Conjugation at Phenolic Hydroxyl Groups: Modifying the phenolic OH groups of curcumin is a fundamental aspect. This not only serves as an attachment point for the amino acid moieties but also protects this metabolically susceptible part of the curcumin molecule, potentially leading to improved stability. researchgate.net

The Thiol Group of Cysteine: The presence of the nucleophilic thiol group is a distinguishing feature of the cysteine conjugate. This group can interact with various biological molecules and may be a primary contributor to its enhanced potency and specific mechanism of action.

The Amino Acid as a Solubilizing and Targeting Group: The amino acid residues, in general, improve the water solubility of curcumin. They may also facilitate transport into cells via amino acid transporters, thereby increasing the intracellular concentration of the active compound.

Future research aimed at synthesizing and evaluating a broader range of curcumin-amino acid conjugates will be instrumental in refining our understanding of the SAR and in designing novel curcumin-based compounds with optimized therapeutic profiles.

Advanced Research Models and Methodological Approaches for Di O Cysteinyl Glycinoyl Curcumin

In Vitro Cell Culture Models for Mechanistic Delineation and Efficacy Assessment

In vitro cell culture models are fundamental for the initial screening and mechanistic understanding of novel compounds like Di-O-cysteinyl-glycinoyl Curcumin (B1669340). Based on research into other curcumin-amino acid conjugates, a variety of cancer cell lines would be appropriate for assessing its antiproliferative and cytotoxic effects. nih.govnih.gov For instance, human prostate cancer cell lines (PC-3 and LNCaP), hepatocellular carcinoma cells (HepG2), and colon cancer cells (HCT-8/VCR) have been effectively used to evaluate the biological activities of curcumin derivatives. nih.govnih.govsemanticscholar.org

A primary focus of in vitro studies would be to determine the compound's effect on cell viability and proliferation, often quantified using assays like the MTT assay. nih.gov Furthermore, these models are crucial for elucidating the molecular mechanisms of action. For example, studies on curcumin-amino acid conjugates have investigated their ability to inhibit the proteasome, a key target in cancer therapy. nih.gov The chymotrypsin-like activity of the proteasome in cell extracts can be measured to assess the inhibitory potential of Di-O-cysteinyl-glycinoyl Curcumin. nih.gov

Interactive Data Table: In Vitro Models for Curcumin Derivatives

| Cell Line | Cancer Type | Research Focus | Potential Assay |

| PC-3 | Prostate Cancer | Antiproliferative effects, Proteasome inhibition | MTT Assay, Proteasome activity assay |

| LNCaP | Prostate Cancer | Antiproliferative effects | MTT Assay |

| HepG2 | Hepatocellular Carcinoma | Cell proliferation inhibition | MTT Assay, Colony formation assay |

| HCT-8/VCR | Colon Cancer | Reversal of multidrug resistance | MTT Assay, Proteomic analysis |

Non-Human In Vivo Models for Preclinical Biological Activity Evaluation

Preclinical in vivo models, particularly rodent studies, are essential for evaluating the systemic efficacy and biological activity of Di-O-cysteinyl-glycinoyl Curcumin. Drawing from research on other curcumin derivatives, several well-established rodent models could be adapted. For neurodegenerative diseases, transgenic mouse models like the APP/PS1 mice for Alzheimer's disease have been used to assess the impact of curcumin derivatives on cognitive function and neuropathology. nih.gov In such models, the compound's effect on spatial short-term memory and levels of disease-specific biomarkers, like amyloid-β, can be quantified. nih.gov

For oncology research, xenograft models where human cancer cells are implanted into immunodeficient mice are a standard approach. Studies on curcumin-dichloroacetate conjugates have utilized transgenic mouse models of breast cancer to evaluate the reduction in tumor growth and metastasis. nih.govnih.gov The choice of rodent model would be dictated by the specific therapeutic area of interest for Di-O-cysteinyl-glycinoyl Curcumin. A systematic review of preclinical studies on curcumin-loaded polymeric nanocapsules in rodents has established their ability to inhibit tumor growth and decrease tumor weight across various solid tumor models. researchgate.net

Application of Computational Chemistry and Molecular Modeling

Computational approaches are invaluable for predicting the biological activity of novel compounds and understanding their interactions with molecular targets, thereby guiding further experimental work.

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. For curcumin derivatives, docking studies have been employed to investigate their binding to a wide range of protein targets, including the androgen receptor, cyclin-dependent kinase 2 (CDK2), and the main protease of SARS-CoV-2. nih.govresearchgate.netchemicaljournals.com These studies provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of atoms in the complex over time, providing a more dynamic picture of the binding stability. nih.gov For Di-O-cysteinyl-glycinoyl Curcumin, these techniques could be used to identify potential protein targets and to optimize its structure for improved binding and biological activity.

Interactive Data Table: Molecular Docking Targets for Curcumin Derivatives

| Protein Target | Therapeutic Area | Key Findings |

| Androgen Receptor | Prostate Cancer | Identification of key binding site residues |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Correlation of docking scores with cytotoxic activity |

| SARS-CoV-2 Main Protease | Antiviral | Prediction of binding affinity of various curcuminoids |

| HER2 Kinase Domain | Breast Cancer | Identification of interactions in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. jocpr.com For curcumin derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) have been developed. nih.gov These models can predict the biological activity of novel analogs and provide insights into the structural features that are important for activity. mdpi.com For example, QSAR studies on curcumin analogs as androgen receptor antagonists have guided the design of new, more potent compounds. nih.gov A QSAR model for Di-O-cysteinyl-glycinoyl Curcumin could be developed by synthesizing and testing a series of related compounds, which would facilitate the rational design of more effective derivatives.

Omics-Based Approaches for Comprehensive Biological Impact

Omics technologies, such as proteomics and metabolomics, offer a global view of the biological changes induced by a compound, providing a comprehensive understanding of its impact.

Proteomics, the large-scale study of proteins, can identify the protein targets of a compound and the cellular pathways it modulates. researchgate.net For instance, proteomic analysis of colorectal cancer cells treated with curcumin has revealed its effects on proteins involved in reversing multidrug resistance and on pathways such as EIF2, mTOR signaling, and mitochondrial dysfunction. semanticscholar.orgnih.gov These approaches could be applied to cells treated with Di-O-cysteinyl-glycinoyl Curcumin to uncover its mechanism of action.

Metabolomics, the study of small molecule metabolites, can reveal the metabolic pathways affected by a compound. cabidigitallibrary.org Studies on the effect of curcumin in mice with nonalcoholic fatty liver disease have used metabolomics to identify changes in amino acid and cholesterol metabolism. cabidigitallibrary.org A metabolomic analysis of the effects of Di-O-cysteinyl-glycinoyl Curcumin in a relevant in vivo model could provide valuable information on its systemic effects and potential biomarkers of its activity. nih.gov

Future Research Directions and Emerging Paradigms for Di O Cysteinyl Glycinoyl Curcumin

Exploration of Novel Biological Activities and Therapeutic Research Applications

Future research must begin with a comprehensive screening of the biological activities of Di-O-cysteinyl-glycinoyl Curcumin (B1669340). While the parent molecule, curcumin, exhibits a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties, it is crucial to determine how the dipeptide conjugation modifies these activities.

Key Research Questions:

Does the cysteinyl-glycinoyl moiety enhance or diminish the known activities of curcumin?

Does the conjugate possess novel biological activities not observed with curcumin?

What are the potential therapeutic areas where this conjugate might offer an advantage over curcumin?

Proposed Research Trajectory:

Initial Bioactivity Screening: A broad panel of in vitro assays should be employed to test for anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Target Identification: Should promising activity be identified, subsequent studies would need to pinpoint the specific molecular targets and pathways modulated by the compound.

Disease Model Testing: Efficacy should then be evaluated in relevant preclinical disease models (e.g., cancer cell lines, animal models of inflammation).

Development of Advanced In Vitro and Ex Vivo Research Platforms

To accurately predict the in vivo behavior of Di-O-cysteinyl-glycinoyl Curcumin, advanced research platforms are necessary. These models can offer more physiologically relevant data than traditional 2D cell cultures.

Examples of Advanced Platforms:

3D Organoids and Spheroids: These models mimic the complex architecture of tissues and can provide better insights into drug penetration, efficacy, and toxicity in a tumor microenvironment.

Organs-on-a-Chip: Microfluidic devices that simulate the physiology of human organs can be used to study the compound's pharmacokinetics and pharmacodynamics in a controlled system.

Ex Vivo Tissue Models: Using patient-derived tissues can help in assessing the compound's activity in a more personalized context.

Integration with Systems Biology for Holistic Mechanistic Understanding

A systems biology approach, integrating various "omics" data, is essential for a comprehensive understanding of the mechanism of action of Di-O-cysteinyl-glycinoyl Curcumin.

Omics Approaches to Be Integrated:

Genomics and Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To study changes in metabolic pathways.

By integrating these datasets, researchers can construct network models to visualize the holistic impact of the compound on cellular systems, identify key pathways, and potentially discover biomarkers for its activity.

Role as a Chemical Probe for Specific Biological Targets

If Di-O-cysteinyl-glycinoyl Curcumin is found to have a specific and potent interaction with a particular biological target, it could be developed as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways.

Criteria for a Good Chemical Probe:

High Potency: Effective at low concentrations.

High Selectivity: Interacts with the intended target with minimal off-target effects.

Demonstrated Mechanism of Action: The interaction with the target is well-characterized.

Developing this conjugate as a chemical probe would require extensive validation, including selectivity profiling against a broad range of related and unrelated targets. Its inherent fluorescent properties, derived from the curcumin scaffold, could be an advantage for its use in imaging and cellular assays.

Synergistic Research Combinations with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment. Future studies should investigate the potential for synergistic interactions between Di-O-cysteinyl-glycinoyl Curcumin and other therapeutic agents.

Potential Combination Strategies:

With Standard Chemotherapy: To enhance efficacy or reduce chemotherapy-related toxicity.

With Other Natural Products: Combining with other bioactive compounds could lead to enhanced synergistic effects through complementary mechanisms of action.

With Targeted Therapies: To overcome drug resistance or target multiple pathways simultaneously.

Quantitative analysis methods, such as the Chou-Talalay method for calculating the Combination Index (CI), would be essential to determine if the combination results in synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing Di-O-cysteinyl-glycinoyl Curcu, and how can reproducibility be ensured?

To synthesize this compound, adopt stepwise procedures:

- Coupling Reactions : Use protected cysteine and glycine residues with carbodiimide-based activation (e.g., EDC/NHS) to minimize side reactions.

- Purification : Employ reverse-phase HPLC with gradient elution, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for purity (>95%) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in the main manuscript, with raw spectral data and chromatograms in supplementary materials. Cross-validate results using independent batches and third-party laboratories .

Q. Q2. How should researchers characterize the stability of this compound under physiological conditions?

Design a stability assay with:

- pH Variability : Test degradation kinetics across pH 2–8 (simulating gastrointestinal to bloodstream environments).

- Temperature Control : Incubate samples at 37°C and monitor via UV-Vis spectroscopy or LC-MS at timed intervals.

- Data Reporting : Use Arrhenius plots to extrapolate shelf-life and include error bars for triplicate measurements. Compare degradation products to known metabolites using reference libraries .

Advanced Research Questions

Q. Q3. What statistical and experimental design frameworks are optimal for optimizing the yield of this compound?

Advanced yield optimization requires:

- Design of Experiments (DOE) : Apply response surface methodology (RSM) to evaluate factors like reactant stoichiometry, solvent polarity, and reaction time. Use ANOVA to identify significant variables (p < 0.05) .

- Machine Learning : Train regression models on historical synthesis data to predict optimal conditions. Validate predictions with small-scale trials before scaling up .

Q. Q4. How can conflicting data on the bioactivity of this compound be resolved in mechanistic studies?

Address contradictions through:

- Dose-Response Curves : Establish linear vs. nonlinear effects across concentrations (e.g., 1 nM–100 µM) to identify threshold effects.

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis assays) to confirm target engagement.

- Meta-Analysis : Systematically review published datasets using PRISMA guidelines, highlighting variability in cell lines, assay protocols, or compound purity as confounding factors .

Q. Q5. What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

For SAR studies:

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities. Cross-reference with experimental IC50 values from enzyme inhibition assays .

- Synthetic Modifications : Systematically alter cysteine-glycine linker length or curcuminoid substituents. Use principal component analysis (PCA) to correlate structural changes with activity trends .

Methodological Frameworks for Research Design

Q6. How can the PICO framework be adapted to formulate research questions for preclinical studies on this compound?

Tailor PICO (Population, Intervention, Comparison, Outcome) to preclinical contexts:

- Population : Specific cell lines (e.g., HeLa vs. HEK293) or animal models (e.g., murine vs. zebrafish).

- Intervention : Dose ranges, administration routes (oral vs. intravenous).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls.

- Outcome : Quantifiable endpoints (e.g., tumor volume reduction, IC50 values). Refine questions using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Q. Q7. What strategies ensure ethical rigor in in vivo studies involving this compound?

- Institutional Approval : Submit protocols to ethics committees, detailing humane endpoints and sample size justifications (power analysis).

- Data Transparency : Publish negative results and adverse events in supplementary materials. Follow ARRIVE guidelines for animal research reporting .

Data Analysis and Reporting Standards

Q. Q8. How should researchers present conflicting spectroscopic data (e.g., NMR shifts) for this compound in publications?

- Comparative Tables : List observed shifts alongside predicted values (from computational tools like ChemDraw). Annotate discrepancies with possible explanations (e.g., solvent effects, tautomerism).

- Raw Data Access : Deposit original spectra in repositories like Zenodo or Figshare, with DOIs linked in the manuscript .

Q. Q9. What are best practices for visualizing the pharmacokinetic profile of this compound?

- Graphical Standards : Use line graphs for plasma concentration-time curves (log-scale for wide ranges) and heatmaps for tissue distribution. Avoid overcrowding figures; split complex datasets into subpanels .

- Statistical Annotation : Indicate significance levels (***p < 0.001) and confidence intervals for half-life calculations .

Literature Review and Knowledge Gaps

Q. Q10. How can systematic reviews identify gaps in the current understanding of this compound’s mechanism of action?

- Keyword Mining : Use Boolean search strings (e.g., "(this compound) AND (apoptosis OR oxidative stress)") across PubMed, Scopus, and Web of Science.

- Thematic Analysis : Categorize findings into pathways (e.g., NF-κB inhibition, ROS modulation) and highlight understudied areas (e.g., epigenetic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.